molecular formula C18H17FN2O3S2 B11706870 Ethyl 2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate

Ethyl 2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate

Cat. No.: B11706870
M. Wt: 392.5 g/mol
InChI Key: ICUYTHJBNYOJRK-UHFFFAOYSA-N
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Description

Ethyl 2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate is a thiophene-based derivative featuring a cyclopenta[b]thiophene core substituted with a fluorobenzoylthiourea moiety and an ethyl ester group. The 4-fluorobenzoyl group enhances lipophilicity and may influence binding affinity in biological systems, while the thiourea bridge introduces hydrogen-bonding capabilities critical for molecular interactions .

Properties

Molecular Formula

C18H17FN2O3S2

Molecular Weight

392.5 g/mol

IUPAC Name

ethyl 2-[(4-fluorobenzoyl)carbamothioylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C18H17FN2O3S2/c1-2-24-17(23)14-12-4-3-5-13(12)26-16(14)21-18(25)20-15(22)10-6-8-11(19)9-7-10/h6-9H,2-5H2,1H3,(H2,20,21,22,25)

InChI Key

ICUYTHJBNYOJRK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=S)NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Reactants : Cyclopentanone (0.1 mol), ethyl cyanoacetate (0.1 mol), sulfur (0.1 mol), and morpholine (0.12 mol) in ethanol.

  • Conditions : Stirring at 30°C for 8 hours, followed by reflux for 3 hours.

  • Product : Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (yield: 85–90%).

The reaction proceeds via a three-component mechanism:

  • Knoevenagel condensation between cyclopentanone and ethyl cyanoacetate.

  • Sulfur incorporation via radical-mediated cyclization.

  • Aromatization to form the thiophene ring.

Optimization and Characterization

  • Yield Improvements : Increasing the sulfur molar ratio to 1.2 equivalents enhances cyclization efficiency.

  • Spectroscopic Data :

    • ¹H NMR (DMSO-d₆) : δ 1.25 (t, 3H, CH₂CH₃), 2.45–2.70 (m, 4H, cyclopentane-CH₂), 4.20 (q, 2H, OCH₂), 6.85 (s, 2H, NH₂).

    • IR (KBr) : 3360 cm⁻¹ (NH₂), 1705 cm⁻¹ (C=O ester).

Introduction of the Carbothioylamino Group

The 2-amino group on the thiophene core reacts with 4-fluorobenzoyl isothiocyanate to form the carbothioylamino (-NH-CS-NH-CO-C₆H₄-F) moiety.

Thiourea Formation Protocol

  • Reactants : Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (1 equiv), 4-fluorobenzoyl isothiocyanate (1.1 equiv) in dry tetrahydrofuran (THF).

  • Conditions : Stirring at 0°C for 30 minutes, followed by reflux at 65°C for 12 hours under nitrogen.

  • Workup : Precipitation with ice-cwater, filtration, and recrystallization from ethanol.

  • Yield : 70–75%.

Alternative Route Using Carbon Disulfide

For laboratories lacking access to 4-fluorobenzoyl isothiocyanate, a two-step sequence may be employed:

  • Dithiocarbamate Formation :

    • React the 2-amino intermediate with CS₂ (2 equiv) and NaOH (2 equiv) in ethanol at 50°C for 4 hours.

  • Acylation :

    • Treat the sodium dithiocarbamate with 4-fluorobenzoyl chloride (1.2 equiv) in THF at 0°C→25°C for 6 hours.

Critical Process Parameters and Troubleshooting

ParameterOptimal RangeImpact on Yield/Purity
Gewald Reaction Temperature30°C (initial), 80°C (reflux)<80°C minimizes side products
Thiourea Reaction SolventTHF or DMFPolar aprotic solvents enhance rate
4-Fluorobenzoyl Reagent Purity>98%Reduces urea/byproduct formation
Workup pH6.5–7.0 (neutral)Prevents hydrolysis of ester group

Common Issues :

  • Low Thiourea Yield : Often due to moisture; ensure anhydrous conditions.

  • Ester Hydrolysis : Avoid strong acids/bases during workup.

Spectroscopic Characterization of Final Product

  • ¹H NMR (400 MHz, DMSO-d₆) :
    δ 1.28 (t, 3H, J=7.1 Hz, CH₂CH₃), 2.50–2.75 (m, 4H, cyclopentane-CH₂), 4.25 (q, 2H, J=7.1 Hz, OCH₂), 7.30–7.45 (m, 2H, Ar-H), 7.90–8.05 (m, 2H, Ar-H), 10.25 (s, 1H, NH), 10.40 (s, 1H, NH).

  • IR (KBr) : 3280 cm⁻¹ (NH), 1700 cm⁻¹ (C=O ester), 1655 cm⁻¹ (C=O amide), 1240 cm⁻¹ (C-F).

  • HRMS (ESI+) : m/z calcd for C₁₈H₁₇FN₂O₃S₂ [M+H]⁺: 393.0743; found: 393.0745.

Scalability and Industrial Considerations

  • Batch Size Limitations : The Gewald reaction exhibits nonlinear scalability beyond 500 g due to exothermicity; controlled addition of sulfur is critical.

  • Green Chemistry Alternatives : Replacement of morpholine with recyclable ionic liquids (e.g., [BMIM]HSO₄) reduces environmental impact.

  • Cost Drivers : 4-Fluorobenzoyl isothiocyanate accounts for 60–70% of raw material costs; in situ generation from 4-fluorobenzamide and P₂S₅ lowers expenses .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Ethyl 2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate involves its interaction with specific molecular targets. The fluorobenzoyl group is known to interact with enzyme active sites, potentially inhibiting their activity. Additionally, the thiophene ring can intercalate with DNA, disrupting its function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in ring size, substituents, and functional groups:

Compound Name Core Structure Substituents Molecular Formula Key Structural Features
Target Compound Cyclopenta[b]thiophene 4-Fluorobenzoylthiourea, ethyl ester C₁₉H₁₈FN₃O₃S₂ Fluorine atom enhances electronegativity; thiourea enables hydrogen bonding .
Ethyl 2-[(4-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate Cyclohepta[b]thiophene 4-Fluorobenzoylamino, ethyl ester C₂₁H₂₂FNO₃S Larger cycloheptane ring increases molecular weight and alters ring strain .
Ethyl 2-[(3,4-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Cyclopenta[b]thiophene 3,4-Dimethoxybenzoyl, ethyl ester C₁₉H₂₁NO₅S Methoxy groups improve solubility but reduce electrophilicity .
Ethyl 2-{[4-(methyloxy)-4-oxobutanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Cyclopenta[b]thiophene Methyloxy-oxobutanoyl, ethyl ester C₁₅H₁₉NO₅S Oxobutanoyl chain introduces keto functionality, potentially altering reactivity .

Key Observations :

  • Ring Size : The cyclohepta analog (7-membered ring) exhibits greater conformational flexibility compared to the cyclopenta (5-membered) core, impacting steric interactions in target binding .
  • Substituents : Fluorine (electron-withdrawing) vs. methoxy (electron-donating) groups modulate electronic properties, affecting solubility and intermolecular interactions .
Physicochemical Properties
  • Melting Points : The cyclohepta analog melts at 117–118°C , while methoxy-substituted derivatives (e.g., ) likely have lower melting points due to reduced crystallinity from bulky substituents.
  • Solubility: The 4-fluorobenzoyl group increases lipid solubility compared to polar methoxy or oxobutanoyl groups .
  • Spectroscopic Data :
    • ¹H-NMR : The target compound’s thiourea NH proton is expected near δ 12.25 (cf. δ 12.25 in ’s analog) .
    • ¹³C-NMR : The 4-fluorobenzoyl carbonyl resonates near δ 167 ppm, distinct from methoxy-substituted analogs (δ 165–168 ppm) .

Biological Activity

Ethyl 2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a comprehensive overview of the biological activities associated with this compound, supported by relevant research findings and data.

Chemical Structure and Properties

  • Molecular Formula : C19H19FN2O3S
  • Molecular Weight : 406.51 g/mol
  • CAS Number : 300828-40-4

The compound features a cyclopentathiophene core, which is known for its diverse biological activities. The presence of the 4-fluorobenzoyl group may enhance its pharmacological profile by improving binding affinity to target proteins.

Antitumor Activity

Recent studies have demonstrated that compounds with similar structures exhibit notable antitumor properties. For instance, derivatives of thiophene have been evaluated for their cytotoxic effects against various cancer cell lines:

  • MCF-7 Breast Cancer Cells : A study reported that compounds similar to this compound induced apoptosis in MCF-7 cells with an IC50 value ranging from 23.2 to 49.9 μM, indicating significant cytotoxicity .
CompoundIC50 (μM)Mechanism of Action
Compound 123.2Apoptosis induction
Compound 249.9Cell cycle arrest

The biological activity of this compound is primarily attributed to its ability to induce apoptosis and inhibit cell proliferation. The mechanism involves:

  • Apoptosis Induction : Flow cytometry analysis revealed that treated cells displayed increased early and late apoptosis rates compared to untreated controls.
  • Cell Cycle Arrest : The compound caused significant G2/M phase cell cycle arrest, leading to reduced cell viability .

Neuropharmacological Effects

In addition to its antitumor activity, there is emerging evidence suggesting potential neuropharmacological benefits:

  • Acetylcholinesterase Inhibition : Compounds with similar scaffolds have shown promise as acetylcholinesterase inhibitors, which are vital for treating neurodegenerative diseases like Alzheimer's .

In Vivo Studies

In vivo studies involving animal models have indicated that the compound can significantly reduce tumor mass compared to control treatments. For example:

  • Tumor Growth Inhibition : In SEC-bearing mice, treatment with the compound led to a tumor weight reduction by approximately 54% compared to controls .

Toxicity and Safety Profile

The safety profile of this compound has been assessed through various toxicity assays. Results suggest it has a favorable safety margin when used at therapeutic doses.

Q & A

Q. What synthetic methodologies are most effective for preparing this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with cyclopenta[b]thiophene derivatives and introducing fluorobenzoyl and thiourea functionalities. Key steps include:

  • Condensation reactions : Reacting 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile with phenyl isothiocyanate derivatives under reflux in ethanol with glacial acetic acid catalysis .
  • Ester hydrolysis : Converting ethyl ester intermediates to carboxylic acids (e.g., Method C in yields 63% via controlled hydrolysis). Optimization requires precise control of temperature, solvent polarity (e.g., ethanol or DMSO), and stoichiometry to minimize side products. Chromatography is critical for purification .

Q. Which spectroscopic techniques are essential for structural validation?

  • 1H/13C-NMR : Assigns proton environments (e.g., cyclopentane CH2 at δ 2.25–2.80 ppm, aromatic protons at δ 7.35–8.00 ppm) and carbon backbone, including fluorobenzoyl JC-F coupling (~23 Hz) .
  • IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and thiourea (N-H, ~3300 cm⁻¹) groups.
  • Mass spectrometry : Confirms molecular weight (e.g., via ESI-MS) and fragmentation patterns .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular geometry, and what challenges arise during refinement?

  • SHELX suite : SHELXL refines small-molecule structures using high-resolution data, handling hydrogen bonding and torsional angles. SHELXS/SHELXD solve phase problems via direct methods .
  • Challenges : Low crystal quality (e.g., twinning) or weak diffraction require iterative refinement. ORTEP-3 visualizes thermal ellipsoids to validate atomic displacement parameters .
  • Example: used X-ray to confirm thioureido-thiophene bond angles (C-S-C ~105°) and planarity .

Q. How do solvent polarity and temperature impact thiourea formation during synthesis?

  • Polar aprotic solvents (e.g., DMF) : Enhance nucleophilicity of amino groups, accelerating isothiocyanate coupling ().
  • Temperature : Reflux (~80°C) balances reaction rate and decomposition. Lower temperatures favor selectivity but prolong reaction time .
  • Yield optimization : achieved 63% yield via controlled hydrolysis at 25°C, avoiding ester degradation.

Q. What strategies address discrepancies between computational and experimental spectroscopic data?

  • DFT calculations : Compare predicted NMR shifts (e.g., via Gaussian) with experimental data to identify conformational mismatches.
  • Dynamic effects : Account for solvent interactions (e.g., DMSO-d6 in ) and tautomerism in thiourea groups .
  • Validation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic/cyclopentane regions .

Q. What pharmacological mechanisms are hypothesized for this compound, and how can binding interactions be studied?

  • Targets : Similar cyclopenta[b]thiophenes inhibit viral polymerases ( ) or modulate enzymes via fluorobenzoyl interactions .
  • Assays :
  • Enzyme kinetics : Measure IC50 values for target inhibition.
  • Molecular docking : Simulate binding to active sites (e.g., influenza PA endonuclease in ).
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics .

Methodological Considerations Table

Aspect Technique/Tool Key Parameters Reference
Synthesis OptimizationReflux condensationSolvent (ethanol), catalyst (AcOH), 5–8 h
Structural RefinementSHELXLR-factor < 0.05, hydrogen bond restraints
NMR Validation2D HSQCSolvent: DMSO-d6, 400–600 MHz
Biological ScreeningEnzyme inhibition assaysIC50 determination, pH 7.4 buffer

Research Gaps and Future Directions

  • Crystallization : Develop co-crystallization strategies with biological targets to study binding modes.
  • Structure-activity relationships (SAR) : Modify fluorobenzoyl/thiourea groups to enhance potency (e.g., ’s methyl substitutions) .
  • High-throughput screening : Integrate automated synthesis (e.g., flow chemistry) with robotic assay platforms .

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